Compound Description: 3FL-M is a newly synthesized compound evaluated for its hepatoprotective effects against diethylnitrosamine-induced liver injury (DEN) in rats. []
Relevance: While structurally distinct from N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, 3FL-M shares the critical 1-methyl-1H-pyrrol-2-yl moiety. This shared fragment suggests potential similarities in their biological activities or interactions, particularly concerning their impact on liver function. []
Compound Description: This compound contains a 1-methyl-1H-pyrrol-2-yl group attached to a thiazolo[3,2-a]pyrimidine core via a methylene bridge. []
Relevance: The key structural link to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is again the 1-methyl-1H-pyrrol-2-yl group. This recurring fragment might indicate a common pharmacophore or a shared pathway for interacting with biological targets. []
Compound Description: This class of compounds, particularly the 4-benzoyl (1) and 4-cinnamoyl (1c) analogs, has been investigated as histone deacetylase (HDAC) inhibitors. [, ]
Relevance: These compounds share the 1-methyl-1H-pyrrol-2-yl group with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, suggesting potential similarities in their binding modes to HDAC or other biological targets. The presence of the aroyl group at the 4-position of the pyrrole ring and the N-hydroxy-2-propenamide moiety in these compounds differentiates them structurally from the target compound, but also points towards possible modifications that could modulate their activity or specificity. [, ]
Compound Description: This is a complex iron(II) compound incorporating 3,5-dichlorophenyl groups within its structure. []
Relevance: While not directly containing the 1-methyl-1H-pyrrol-2-yl moiety, this compound shares the 3,5-dichlorophenyl substituent with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. This shared element suggests potential similarities in their physicochemical properties, such as lipophilicity and metabolic stability. []
Compound Description: This compound includes a 1-methyl-1H-pyrrol-2-yl group linked to a tetrahydroquinoline ring system. []
Relevance: As with other related compounds, the presence of the 1-methyl-1H-pyrrol-2-yl group draws a structural connection to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. This common feature might indicate shared synthetic pathways or contribute to similar interactions with biological targets. []
Compound Description: This compound comprises a (1-methyl-1H-pyrrol-2-yl)methylideneamino group attached to a thiophene ring. []
Relevance: The (1-methyl-1H-pyrrol-2-yl)methylideneamino group in this compound is structurally reminiscent of the 1-methyl-1H-pyrrol-2-yl-2-oxoacetamide moiety in N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. Although the specific linkages and functionalities differ, this structural similarity could translate to comparable biological effects or mechanisms of action. []
Compound Description: This compound is a Schiff base incorporating the 1-methyl-1H-pyrrol-2-yl group linked to a 1,2,4-triazole ring. []
Relevance: The presence of the 1-methyl-1H-pyrrol-2-yl group directly links this compound structurally to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. This shared fragment might suggest similarities in their chemical reactivity or potential for forming specific interactions with biological targets. []
Compound Description: These tetrahydroisoquinoline derivatives feature a 1-methyl-1H-pyrrol-2-yl substituent. []
Relevance: These compounds share the 1-methyl-1H-pyrrol-2-yl group with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. This recurring structural motif might point toward a shared pharmacophore or a similar mode of interaction with biological targets. []
Compound Description: This compound contains a 1-methyl-1H-pyrrol-2-yl group attached to an α,β-unsaturated ester. []
Relevance: Similar to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, this compound features a 1-methyl-1H-pyrrol-2-yl group. This shared fragment might suggest common synthetic strategies or a potential for similar reactivity profiles. []
Compound Description: This class of compounds features a substituted pyrrole ring bearing diverse aroyl groups. []
Relevance: While lacking the 1-methyl-1H-pyrrol-2-yl moiety present in N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, this class of compounds shares the core pyrrole structure. The presence of the aroyl group at the 4-position of the pyrrole ring in some of these compounds further suggests potential similarities in their chemical behavior or pharmacological profiles. []
Compound Description: These compounds represent simple pyrrole derivatives with varying substituents at the 2-position of the pyrrole ring. []
Relevance: These compounds, although simpler in structure, share the fundamental pyrrole core with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. This comparison allows for analyzing the effects of different substituents and their influence on the overall chemical properties and potential biological activities of pyrrole-containing compounds. []
Compound Description: This compound contains two 1-methyl-1H-pyrrole units bridged by an ethylenediamine linker. []
Relevance: The presence of the 1-methyl-1H-pyrrole moiety relates this compound to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. Although the target compound has only one such pyrrole unit, the presence of two in this compound, along with the nitro substituents, allows for exploring the impact of structural modifications on potential biological activities. []
Compound Description: This compound features a 1-methyl-1H-pyrrol-2-yl group linked to a dicyanoethene moiety. []
Relevance: Similar to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, this compound contains a 1-methyl-1H-pyrrol-2-yl group. This shared element suggests potential commonalities in their synthetic pathways or reactivity profiles. []
Compound Description: This group of tetrahydroisoquinoline derivatives carries a 1-methyl-1H-pyrrol-2-yl substituent at the 3-position. []
Relevance: The shared 1-methyl-1H-pyrrol-2-yl group establishes a structural connection to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. Exploring these analogs might provide insights into the structure-activity relationships and the influence of different substituents on the biological properties of compounds containing this specific pyrrole derivative. []
Compound Description: This compound is a benzohydrazide derivative featuring a 1-methyl-1H-pyrrol-2-yl group linked through a methylidene bridge. []
Relevance: The common 1-methyl-1H-pyrrol-2-yl group connects this compound structurally to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. This shared fragment might be crucial for specific interactions with biological targets or influence the overall pharmacological profile. []
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its 5,3-regioisomer
Compound Description: These two regioisomeric compounds, 3,5-AB-CHMFUPPYCA and 5,3-AB-CHMFUPPYCA, were synthesized and characterized as part of research on synthetic cannabinoids. []
Relevance: While structurally distinct from N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, these compounds highlight the importance of regioisomerism in drug design and development. Although they do not share specific structural motifs with the target compound, their study underscores the need to consider subtle structural variations that can significantly impact biological activity and selectivity. []
Compound Description: This compound is a brominated derivative of 1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethanone, featuring a bromine atom at the α-position relative to the carbonyl group. [, ]
Relevance: This compound shares the 1-methyl-1H-pyrrol-2-yl moiety with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, highlighting a common structural feature. While the target compound has a 3,5-dichlorophenyl group attached to the carbonyl group, this compound has a phenyl group and a bromine atom. This difference allows for exploring the impact of these structural variations on potential biological activities or pharmacological profiles. [, ]
Compound Description: This class of compounds comprises sterically crowded pyrrole derivatives featuring various aryl substituents. []
Relevance: These compounds share the core pyrrole structure with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. Investigating these analogs could offer insights into the impact of steric hindrance and electronic effects of different aryl substituents on the properties of pyrrole-containing compounds. []
Compound Description: SCH 900822 is a potent and selective glucagon receptor antagonist containing a 3,5-dichlorophenyl group within its structure. []
Relevance: Similar to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, SCH 900822 incorporates a 3,5-dichlorophenyl substituent. This shared structural feature might contribute to similar physicochemical properties, influencing their pharmacokinetic profiles or interactions with biological targets. []
(1-methyl-1H-pyrrol-2-yl)(p-tolyl)methanone
Compound Description: This compound is a ketone derivative featuring a 1-methyl-1H-pyrrol-2-yl group attached to a p-tolyl group. []
Relevance: The presence of the 1-methyl-1H-pyrrol-2-yl group directly connects this compound structurally to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. This shared fragment might be crucial for specific interactions with biological targets or influence the overall pharmacological profile. []
Compound Description: BM212 is a potent antitubercular agent that exhibits structural similarities to both sertraline (an antidepressant) and SQ109 (another antitubercular agent). [, ]
Relevance: Although BM212 doesn't share a direct structural resemblance with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, it's a good example of how subtle structural modifications can lead to significant changes in biological activity. This highlights the potential for exploring various substitutions and modifications around the core 1-methyl-1H-pyrrol-2-yl moiety of the target compound to potentially discover new biological activities or improve existing ones. [, ]
Compound Description: This series of compounds, designed based on the structure of BM212, are being investigated for their serotonin reuptake transporter (SERT) inhibitory activity and potential antidepressant action. []
Relevance: The shared 1-methyl-1H-pyrrol-2-yl group connects these compounds structurally to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. By examining how various substitutions on the phenyl rings at the 1 and 5 positions of the pyrrole core affect SERT inhibition, researchers can gain valuable insights into structure-activity relationships. This knowledge could be applied to design analogs of the target compound with potentially enhanced or modified biological profiles. []
Compound Description: This compound features a 1-methyl-1H-pyrrol-2-yl group linked to a pyridine-4-carbohydrazide moiety through a methylidene bridge. [, ]
Relevance: Similar to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, this compound contains a 1-methyl-1H-pyrrol-2-yl group. This shared element suggests potential commonalities in their synthetic pathways or reactivity profiles. [, ]
(3,5-Dimethyl-1H-pyrrol-2-yl)(phenyl)methanone
Compound Description: This compound is a ketone derivative where a phenyl group and a 3,5-dimethyl-1H-pyrrol-2-yl group are attached to the carbonyl group. []
Relevance: This compound shares the core pyrrole structure with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. Although the target compound has a 1-methyl and a 2-oxoacetamide substituent on the pyrrole ring, this compound has 3,5-dimethyl substituents. These differences allow for comparing their chemical and biological properties and could offer insights into structure-activity relationships. []
Compound Description: This compound contains a 1H-pyrrol-2-yl group linked to a 1,2,3-triazole ring through an ethylidene bridge. []
Relevance: While this compound lacks the methyl substitution on the pyrrole nitrogen present in N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, it still shares the fundamental pyrrole structure. Comparing these two compounds could reveal how the N-methylation of the pyrrole ring influences the compounds' chemical properties or biological activities. []
Compound Description: This is a complex zinc compound incorporating 3,5-dicarboxybenzoate ligands. []
Relevance: Although structurally distinct from N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, this compound shares the 3,5-disubstituted benzene motif present in the target compound's 3,5-dichlorophenyl group. This shared feature might suggest similar coordination chemistry or potential applications in materials science. []
Compound Description: This class of compounds comprises aryl-substituted pyrrole derivatives with an imidazole ring linked to the pyrrole nitrogen. These compounds are being investigated for their antifungal activities. []
Relevance: These compounds share the core pyrrole structure with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide. While the target compound features a 1-methyl-1H-pyrrol-2-yl unit, these compounds have various aryl substituents and an imidazole ring attached to the pyrrole. This comparison allows for examining the effect of these structural modifications on antifungal activity and understanding the structure-activity relationships within this class of compounds. []
Compound Description: This compound is designed as a hybrid of indibulin and combretastatin, both known anti-mitotic agents, and exhibits cytotoxic activity against breast cancer cell lines. []
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. []
Relevance: Although structurally different from N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, NVP-BGJ398 shares a similar halogenation pattern with its 2,6-dichloro-3,5-dimethoxy-phenyl substituent. This comparison offers insights into how variations in the substitution pattern of halogenated aromatic rings can influence the biological activity and target selectivity of compounds. []
Compound Description: This complex features a palladium(II) center coordinated by two deprotonated (3,5-diphenyl-1H-pyrrol-2-yl)(3,5-diphenylpyrrol-2-ylidene)amine ligands. []
Relevance: This palladium complex shares the core pyrrole structure with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, although it lacks the 1-methyl and 2-oxoacetamide substituents. The presence of multiple phenyl rings and the coordination to a metal center highlight the potential for using pyrrole-based ligands in coordination chemistry and catalysis. []
Compound Description: This compound, containing a 3,5-dichloropyridine ring, has been synthesized and evaluated for its fungicidal and insecticidal activities. []
Relevance: While not directly containing a pyrrole ring, this compound shares the 3,5-dichloro substitution pattern on its pyridine ring with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide's 3,5-dichlorophenyl group. This structural similarity allows comparing the effects of different heterocyclic scaffolds on biological activity and exploring the potential for developing new agrochemicals with improved properties. []
Compound Description: This compound exhibits potent and selective inhibitory activity against the FLT3-ITD mutant, a promising drug target for treating acute myeloid leukemia (AML). []
Relevance: This compound shares the core pyrrole structure with N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, highlighting the potential of pyrrole-containing compounds in medicinal chemistry. Although the target compound doesn't possess direct anti-cancer activity, exploring the structural features and biological activities of related pyrrole derivatives like this FLT3 inhibitor could inspire new directions for developing analogs with diverse therapeutic applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.